1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one is an organic compound that belongs to the class of ketones It features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a pentanone chain with a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes functionalization to introduce a suitable leaving group.
Alkylation: The functionalized naphthalene is then alkylated with a pentanone derivative under basic conditions.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Dimethylamino)-5-phenylpentan-3-one: Similar structure but with a phenyl ring instead of a naphthalene ring.
1-(Dimethylamino)-5-(2-thienyl)pentan-3-one: Contains a thiophene ring instead of a naphthalene ring.
Uniqueness
1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties, making it suitable for certain applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
918519-07-0 |
---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
1-(dimethylamino)-5-naphthalen-1-ylpentan-3-one |
InChI |
InChI=1S/C17H21NO/c1-18(2)13-12-16(19)11-10-15-8-5-7-14-6-3-4-9-17(14)15/h3-9H,10-13H2,1-2H3 |
InChI-Schlüssel |
ZGRYDUXBLCOVBL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)CCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.